Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate
Description
Properties
IUPAC Name |
sodium;2-(diethylaminomethyl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.Na/c1-3-12(4-2)9-10-7-5-6-8-11(10)16(13,14)15;/h5-8H,3-4,9H2,1-2H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQIRSNZBVAHFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Approaches
Direct Sulfonation of Benzene Derivatives
Direct sulfonation of toluene or xylene derivatives using sulfur trioxide or oleum is a classical route to aryl sulfonates. However, regioselectivity becomes critical when introducing subsequent functional groups. In one adaptation, benzene is sulfonated at elevated temperatures (110–130°C) using fuming sulfuric acid, followed by neutralization with sodium hydroxide to yield sodium benzene-1-sulfonate. Modifications to this method include the use of 1,4-butane sultone as a sulfonating agent in aprotic solvents like xylene or acetone, which minimizes side reactions. For example, reacting 1,4-butane sultone with benzene derivatives at 140–150°C in xylene produces sulfonated intermediates with >90% purity after recrystallization.
Table 1: Sulfonation Methods Comparison
| Sulfonating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fuming H₂SO₄ | H₂O | 110–130 | 78 | 85 |
| 1,4-Butane sultone | Xylene | 140–150 | 92 | 94 |
| Chlorosulfonic acid | Dichloromethane | 25–30 | 65 | 88 |
Aminomethylation via Mannich Reaction
The diethylaminomethyl group is introduced via a Mannich reaction, employing formaldehyde, diethylamine, and the sulfonated benzene intermediate. This step requires careful pH control (6.0–7.0) to prevent decomposition of the sulfonate group. A patented method outlines the use of hydroxylamine hydrochloride to stabilize the intermediate during condensation. For instance, reacting sodium benzene-1-sulfonate with formaldehyde and diethylamine in a methanol/water mixture at 60°C for 12 hours yields the target compound with 82% efficiency.
Key variables affecting this step include:
Halogenation-Amination Sequential Approach
An alternative route involves halogenating benzene-1-sulfonate followed by nucleophilic substitution with diethylamine. Chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) generates benzene-1-sulfonyl chloride, which reacts with diethylamine in dichloromethane. This method achieves 89% purity but requires rigorous exclusion of moisture to prevent hydrolysis.
Table 2: Halogenation-Amination Performance
| Halogenating Agent | Solvent | Amine | Yield (%) |
|---|---|---|---|
| PCl₅ | DCM | Diethylamine | 75 |
| SOCl₂ | THF | Diethylamine | 88 |
| Oxalyl chloride | Acetonitrile | Diethylamine | 81 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Non-polar solvents like toluene favor sulfonation by stabilizing charged intermediates, while polar solvents like acetonitrile improve aminomethylation kinetics. For example, sulfonation in xylene at 150°C achieves 94% purity compared to 85% in aqueous H₂SO₄. Conversely, aminomethylation in methanol/water mixtures at 60°C prevents premature precipitation of the product.
Analytical Validation
Purity assessment via HPLC and NMR is critical. The US20190337896A1 patent reports >99% purity for sulfonate intermediates using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water). ¹H-NMR spectra of the final product show characteristic peaks for the diethylamino group at δ 1.1 (t, 6H) and δ 2.6 (q, 4H).
Industrial-Scale Considerations
Large-scale synthesis requires cost-effective reagents and solvent recovery. The use of 1,4-butane sultone, though expensive, reduces waste compared to traditional sulfonation. Continuous flow reactors have been proposed to enhance heat transfer during exothermic sulfonation steps.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Surfactant Properties
Surface Activity
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate exhibits significant surfactant properties due to its amphiphilic nature, which allows it to lower the surface tension of liquids. This property makes it useful in various formulations, including detergents and emulsifiers. Research indicates that such sulfonates can stabilize emulsions and foams, making them valuable in food processing and pharmaceuticals .
Applications in Emulsification
In studies focusing on sustainable surfactants derived from natural sources, sodium sulfonates have been highlighted for their effectiveness as emulsifiers. These compounds facilitate the mixing of immiscible liquids, which is crucial in creating stable emulsions for cosmetic and pharmaceutical products .
Medicinal Chemistry
Antitumor Activity
Recent research has investigated the potential of sulfonamide derivatives, including those related to this compound, as inhibitors of carbonic anhydrases (CAs), which are important in various biological processes. Some studies have shown that compounds with similar structures exhibit antitumor activity against specific cancer cell lines . The binding affinity of these compounds to different CA isoforms suggests a potential for developing new therapeutic agents targeting cancer.
Pharmacological Studies
The pharmacological properties of sulfonate compounds have been studied extensively. For instance, derivatives have shown promise in modulating enzyme activity and influencing metabolic pathways. The ability to design compounds that selectively inhibit specific CAs opens avenues for targeted cancer therapies .
Biochemical Applications
Biochemical Assays
this compound is also utilized in biochemical assays due to its solubility and ability to enhance the solubility of other compounds. It serves as a reagent in various analytical techniques, including spectrophotometry and chromatography, where it aids in the detection and quantification of biomolecules .
Cell Culture Studies
In cell biology, this sulfonate compound can be employed as a component in culture media to support cell growth and maintenance. Its surfactant properties help maintain a stable environment for cells, particularly when studying cellular responses to drugs or other treatments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It can also interact with cell membranes, affecting cellular processes such as signal transduction and ion transport .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
| Compound Name | Substituents/Functional Groups | Key Properties/Applications | Reference |
|---|---|---|---|
| Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate | -SO₃⁻ (sulfonate), -CH₂-N(C₂H₅)₂ (diethylamino) | Enhanced solubility in polar solvents; potential surfactant or drug intermediate | — |
| Sodium 2-(methylsulfamoyl)benzene-1-sulfinate | -SO₂NHCH₃ (methylsulfamoyl), -SO₂⁻Na⁺ | Dual reactivity (sulfinate + sulfamoyl); used in organosulfur synthesis | |
| Sodium 5-bromo-2-methylbenzene-1-sulfinate | -Br (bromo), -CH₃ (methyl) | High reactivity in nucleophilic substitutions; antimicrobial applications | |
| Sodium p-toluenesulfinate | -CH₃ (para-methyl) | Common sulfinating agent; moderate solubility in water | |
| Sodium 2-cyanobenzene-1-sulfinate | -CN (cyano) | Electrophilic reactivity; precursor for heterocycles |
Analytical Techniques
- FT-IR : Confirmation of sulfonate/sulfinate peaks at 1150–1200 cm⁻¹.
- NMR: Aromatic protons (δ 7.0–8.0 ppm) and diethylamino groups (δ 1.0–3.0 ppm).
- X-ray Crystallography : Programs like SHELXL and ORTEP-3 validate molecular geometry .
Key Advantages and Limitations
Advantages
- Solubility: The diethylamino group enhances solubility in both aqueous and organic phases, enabling versatile applications.
- Stability : Sulfonate groups resist hydrolysis better than sulfinates.
Limitations
- Synthetic Complexity: Introducing bulky substituents (e.g., diethylamino) requires precise temperature/pH control to avoid side reactions.
- Limited Bioactivity Data: Unlike brominated or sulfamoyl analogs, the target compound’s biological activity remains underexplored .
Biological Activity
Sodium 2-[(diethylamino)methyl]benzene-1-sulfonate, also known as a sulfonate derivative, has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.
This compound is characterized by its sulfonate group, which enhances its solubility in aqueous solutions, making it suitable for biological applications. Its structure allows it to interact with various biomolecules, influencing their activity and function.
The biological activity of this compound primarily stems from its ability to interact with proteins and enzymes. It can alter enzyme activity by binding to specific sites, thereby modulating biochemical pathways. Additionally, it may affect cell membrane integrity and signaling pathways, impacting processes such as ion transport and signal transduction .
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and biofilm formation.
- Cytotoxic Effects : Studies have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis in malignant cells has been a focal point of investigation .
- Labeling Agent : In biochemical assays, this compound serves as a labeling agent for biomolecules, facilitating the study of protein interactions and cellular processes .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its potential as an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential role in cancer therapy .
Comparison with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Sodium 2-[(dimethylamino)methyl]benzene-1-sulfonate | Similar sulfonate structure | Moderate antimicrobial activity |
| Sodium 2-[(methylamino)methyl]benzene-1-sulfonate | Contains methyl group instead of ethyl | Lower cytotoxicity compared to diethyl |
| Sodium 2-[(ethylamino)methyl]benzene-1-sulfonate | Contains ethyl group | Comparable antimicrobial properties |
Research Applications
This compound is utilized across various research domains:
- Biochemistry : As a reagent in biochemical assays for studying enzyme kinetics and protein interactions.
- Pharmaceuticals : Investigated for drug delivery mechanisms and therapeutic applications due to its solubility and biological activity.
- Industrial Chemistry : Employed in the synthesis of specialty chemicals owing to its unique chemical properties .
Q & A
Q. What experimental designs are recommended for studying the compound's interactions with biological macromolecules?
- Methodological Answer : Use fluorescence quenching assays to analyze binding with serum albumin (e.g., BSA). Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Circular Dichroism (CD) monitors conformational changes in proteins. For DNA interactions, employ ethidium bromide displacement assays and gel electrophoresis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
